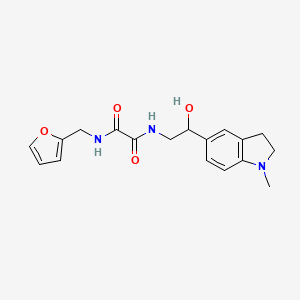
N-(4-cyanothian-4-yl)-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-cyanothian-4-yl)-1-benzofuran-2-carboxamide, commonly known as CTB, is a chemical compound that has gained significant attention in the scientific research community due to its diverse range of applications. It is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in the regulation of cellular processes such as cell growth, differentiation, and apoptosis. CTB has been extensively studied for its potential therapeutic applications in the treatment of cancer and other diseases.
作用机制
CTB exerts its inhibitory effects on protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups to downstream targets, thereby inhibiting kinase activity. CTB has been shown to be a selective inhibitor of several protein kinases, including Akt, mTOR, and PDK1.
Biochemical and Physiological Effects:
CTB has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on protein kinases, CTB has been found to induce apoptosis in cancer cells and to inhibit angiogenesis, the process by which new blood vessels are formed. CTB has also been shown to have anti-inflammatory effects and to modulate the immune response.
实验室实验的优点和局限性
CTB has several advantages as a research tool. It is a potent and selective inhibitor of protein kinases, making it a valuable tool for studying kinase signaling pathways. CTB is also readily available and has been extensively characterized in vitro and in vivo. However, there are some limitations to the use of CTB in lab experiments. It can be cytotoxic at high concentrations and may have off-target effects on other proteins. Additionally, the use of CTB may not accurately reflect the effects of genetic knockdown or knockout of the target kinase.
未来方向
There are several future directions for research on CTB. One area of interest is the development of CTB derivatives with improved potency and selectivity. Another area of research is the identification of new targets for CTB, particularly in the context of cancer therapy. Additionally, there is potential for the use of CTB in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Overall, CTB represents a promising tool for the study of protein kinases and the development of novel cancer therapies.
合成方法
The synthesis of CTB involves the reaction of 2-aminothiophene-4-carboxylic acid with 2-hydroxybenzoyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with cyanogen bromide to form the desired compound, CTB. This synthesis method has been optimized for high yield and purity, making CTB readily available for scientific research.
科学研究应用
CTB has been extensively studied for its potential therapeutic applications in the treatment of cancer. It has been shown to inhibit the activity of several protein kinases that are involved in the regulation of cancer cell growth and survival. In particular, CTB has been found to be a potent inhibitor of the Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells. This pathway plays a critical role in the regulation of cell growth and survival, making it an attractive target for cancer therapy.
属性
IUPAC Name |
N-(4-cyanothian-4-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c16-10-15(5-7-20-8-6-15)17-14(18)13-9-11-3-1-2-4-12(11)19-13/h1-4,9H,5-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFYCUJZZBNVSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C#N)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanothian-4-yl)-1-benzofuran-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


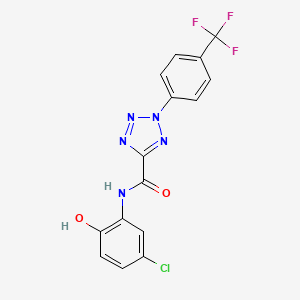
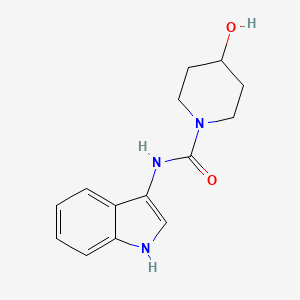

![2-(4-Butoxyphenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2922307.png)
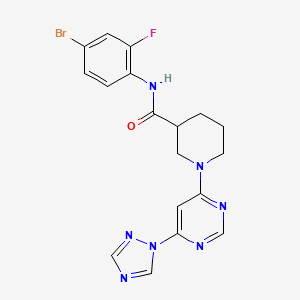

![(E)-2-(4-Bromophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)ethenesulfonamide](/img/structure/B2922310.png)
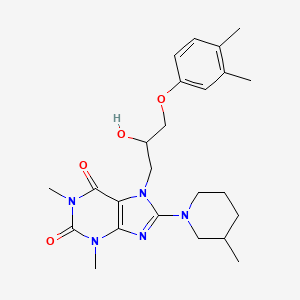
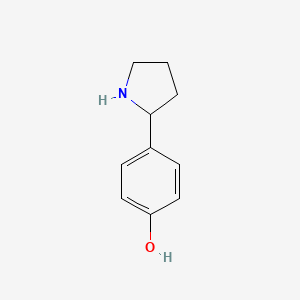
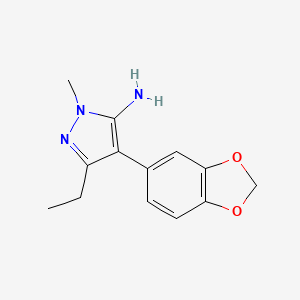
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B2922314.png)

